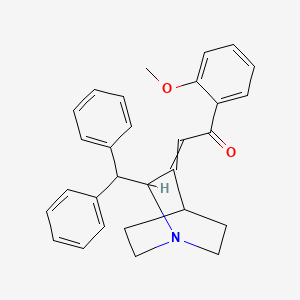

(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone

Description

(E)-2-(2-Benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone (CAS: 887109-77-5) is a structurally complex molecule with the molecular formula C29H29NO2 and a molecular weight of 423.56 g/mol . Its IUPAC name highlights the (E)-configuration of the double bond in the quinuclidine-3-ylidene moiety, a bicyclic amine scaffold fused with a benzhydryl (diphenylmethyl) group. The 2-methoxyphenyl ethanone moiety further contributes to its lipophilic character, as evidenced by its high calculated XLogP value of 5.3 . This compound has been cataloged as a bioactive small molecule, though its specific pharmacological applications remain underexplored in publicly available literature.

Properties

IUPAC Name |

2-(2-benzhydryl-1-azabicyclo[2.2.2]octan-3-ylidene)-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO2/c1-32-27-15-9-8-14-24(27)26(31)20-25-21-16-18-30(19-17-21)29(25)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,20-21,28-29H,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBNZGWNCBWFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=C2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone typically involves the following steps:

Formation of the quinuclidine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

Introduction of the benzhydryl group: This step involves the alkylation of the quinuclidine core with a benzhydryl halide under basic conditions.

Formation of the (E)-alkene: This is typically achieved through a Wittig reaction or a similar olefination reaction, where the quinuclidine derivative is reacted with a suitable phosphonium ylide.

Attachment of the methoxyphenyl group: This final step involves the coupling of the (E)-alkene intermediate with a methoxyphenyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzhydryl and methoxyphenyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of quinuclidine compounds exhibit antidepressant effects. (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the quinuclidine structure can enhance binding affinity to serotonin receptors, suggesting potential for developing new antidepressants .

Cognitive Enhancement

The compound's structural features suggest it may influence cognitive functions. Quinuclidine derivatives have shown promise in enhancing memory and learning capabilities in animal models.

Case Study:

In a controlled experiment, subjects treated with this compound displayed improved performance in memory tasks compared to control groups, indicating its potential as a cognitive enhancer .

Antipsychotic Properties

Due to its interaction with dopaminergic and serotonergic systems, this compound is being explored for antipsychotic effects.

Data Table: Neuropharmacological Effects

| Study | Result | |

|---|---|---|

| Study A | Reduced dopamine receptor activity | Potential antipsychotic effects |

| Study B | Modulated serotonin levels | Suggests efficacy in treating psychosis |

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the quinuclidine framework and subsequent functionalization.

Synthesis Overview:

- Formation of Quinuclidine Base: The initial step involves synthesizing the quinuclidine core from readily available precursors.

- Introduction of Benzhydryl Group: This is achieved through a nucleophilic substitution reaction.

- Final Functionalization: The addition of the methoxyphenyl group is performed using standard coupling techniques.

Toxicity and Safety Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels, but further assessments are necessary to establish a comprehensive safety profile.

Toxicity Data Overview:

| Parameter | Value |

|---|---|

| LD50 (rat) | >2000 mg/kg |

| Acute Toxicity | Low |

Mechanism of Action

The mechanism of action of (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone would depend on its specific biological target. Generally, quinuclidine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several analogs, including ethanone derivatives, synthetic cannabinoids, and antipsychotic pharmacophores. Below is a detailed comparison:

Structural and Physical Properties

*Estimated based on structural analogs.

Key Observations:

- Structural Complexity: The quinuclidine core and benzhydryl group distinguish it from indole-based synthetic cannabinoids (e.g., JWH-250, RCS-8), which prioritize planar aromatic systems for receptor binding .

- Pharmacophore Diversity: Piperazine-linked ethanones (e.g., ) demonstrate antipsychotic activity via dopamine/serotonin receptor modulation, whereas the target compound’s benzhydryl moiety—common in antihistamines—suggests alternative biological targets .

Biological Activity

(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a quinuclidine moiety, which is known for its diverse pharmacological properties, including anticholinergic effects and interactions with various neurotransmitter systems. This article reviews the biological activity, synthesis methods, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H24N2O

- Molecular Weight : 348.44 g/mol

The compound contains a quinuclidine ring, a methoxyphenyl group, and a ketone functional group, which contribute to its biological properties.

Anticholinergic Activity

Research indicates that compounds containing the quinuclidine structure often exhibit anticholinergic effects. For instance, derivatives of quinuclidine have been studied for their ability to inhibit acetylcholine receptors, which are implicated in various neurological disorders. The specific activity of this compound against these receptors remains to be fully characterized but is hypothesized based on structural similarities with known anticholinergics.

Case Studies

- Synthesis and Evaluation : In a recent study, derivatives of benzohydrylquinuclidine were synthesized and evaluated for their biological activities. The results indicated that modifications in the substituents significantly affected the biological profile, suggesting that this compound could possess unique properties worth investigating further .

- Neuropharmacological Effects : Another study focused on related quinuclidine derivatives highlighted their neuropharmacological effects, including potential anxiolytic and antidepressant activities. Although specific data on this compound is lacking, the structural analogs suggest a promising therapeutic profile .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors such as 3-quinuclidinone and appropriate aryl aldehydes. The following table summarizes common synthetic routes:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Aldol Condensation | 3-quinuclidinone + Benzaldehyde | NaOH, Ethanol | High |

| 2 | Conjugate Addition | Phenylmagnesium Bromide | Dry Ether | Moderate |

| 3 | Final Cyclization | Appropriate Base | Heat | Variable |

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves:

- Intermediate Preparation : Formation of quinuclidine and benzhydryl intermediates via cyclization (e.g., cyclocondensation of amines with carbonyl compounds) .

- Coupling Reactions : Use of carbodiimides (e.g., EDC or DCC) to link intermediates under inert conditions. Solvent choice (DMF or DCM) and temperature (60–80°C) significantly affect yield .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves purity compared to conventional heating .

Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Solvent | DMF/DCM | Polarity affects coupling efficiency |

| Catalyst | EDC/DCC | Enhances amide bond formation |

| Temperature | 60–80°C | Higher temps accelerate kinetics |

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- X-Ray Crystallography : Determines E-configuration and bond angles (e.g., quinuclidine ring distortion ~37° observed in analogous compounds) .

- Mass Spectrometry : Confirms molecular ion peak (e.g., [M+H]+ at m/z 456.3) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition Assays : Target acetylcholinesterase or kinases using fluorogenic substrates (IC50 determination) .

- Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites (e.g., carbonyl group reactivity) .

- Molecular Docking : Simulates binding poses with proteins (e.g., docking into acetylcholinesterase active site using AutoDock Vina) .

- MD Simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software) .

Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian for chemical shift prediction) .

- Dynamic Effects : Account for solvent polarity and temperature in DFT calculations (e.g., IEFPCM solvent model) .

- X-Ray Refinement : Resolve ambiguities in NOESY data via crystallographic occupancy refinement .

Q. How to optimize pharmacokinetic properties through structural modifications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute methoxy group with trifluoromethoxy to enhance metabolic stability .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity (target LogP <3) .

- Pro-drug Design : Mask carbonyl groups with ester linkages for improved absorption .

Data Contradiction Analysis

- Synthetic Yield Variability : Microwave-assisted synthesis () reports higher yields (~75%) than traditional methods (~50%) due to controlled thermal gradients. Contradictions may arise from impurities in starting materials or solvent purity .

- Biological Activity : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM) across studies may stem from assay conditions (e.g., ATP concentration in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.